3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H14N2O2 It is known for its unique structure, which includes a cyclopentyl group and a prop-2-yn-1-yl group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione typically involves the reaction of cyclopentanone with propargylamine to form an intermediate, which is then cyclized with urea to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products vary depending on the nucleophile used but can include azide derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity, leading to changes in biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
5,5-diphenylimidazolidine-2,4-dione: Known for its biological activities, including anti-inflammatory and antitumor properties.
1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione: Studied for its potential use in click chemistry and as a pharmaceutical intermediate.
Uniqueness
3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance, affecting its reactivity and interaction with molecular targets.
Properties
CAS No. |
1544567-32-9 |
---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.